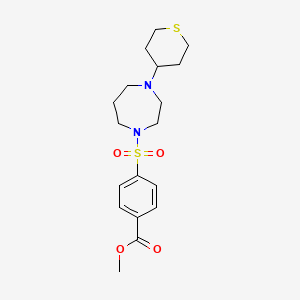
methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the sulfonylbenzoate family and has been studied for its biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mécanisme D'action
The mechanism of action of methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body, which can lead to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can lead to its anti-inflammatory effects. It has also been found to induce apoptosis (cell death) in cancer cells, which can lead to its anti-tumor effects. Additionally, it has been shown to improve cognitive function and memory in animal models, which could be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory and anti-tumor effects, which could be useful in the development of new treatments for various diseases. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds.
One limitation of using this compound in lab experiments is its limited availability. The compound is difficult and time-consuming to synthesize, which can make it challenging to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate. One direction is to further study its anti-inflammatory and anti-tumor effects and develop new treatments for diseases such as inflammatory bowel disease and cancer. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate involves a multi-step process. The first step involves the preparation of 4-bromo benzoic acid, which is then reacted with 2-aminoethanethiol to form 4-(2-aminoethylthio)benzoic acid. This intermediate is then reacted with 1,4-dibromobutane to form 4-(4-bromobutylthio)benzoic acid. Finally, this intermediate is reacted with methylsulfonyl chloride to form this compound.
Applications De Recherche Scientifique
Methyl 4-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzoate has been studied for its potential use in the treatment of various diseases. One study found that it has anti-inflammatory effects and could be used to treat inflammatory bowel disease. Another study found that it has anti-tumor effects and could be used in cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 4-[[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c1-24-18(21)15-3-5-17(6-4-15)26(22,23)20-10-2-9-19(11-12-20)16-7-13-25-14-8-16/h3-6,16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCCPPXHGUWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2976815.png)
![1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2976818.png)
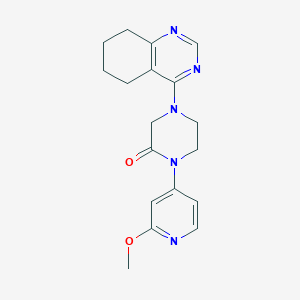
![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)
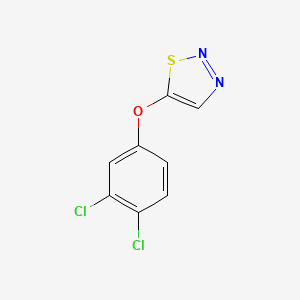
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2976823.png)
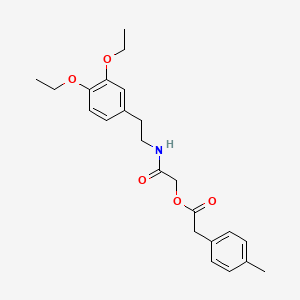
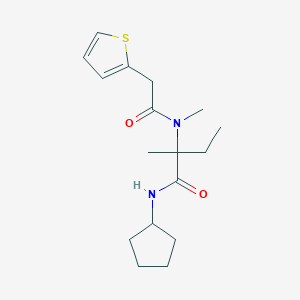
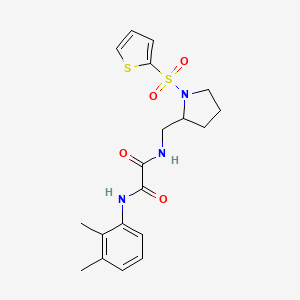
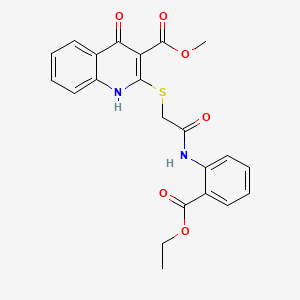
![4-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2976831.png)
![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)
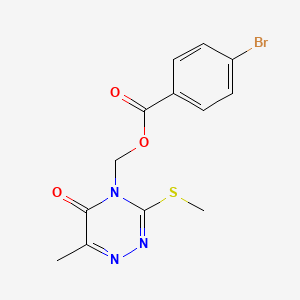
![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea](/img/structure/B2976835.png)